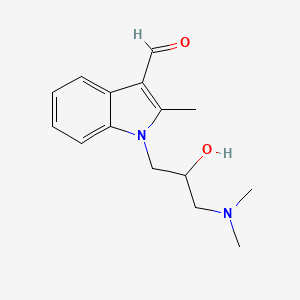
1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
“1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more detailed information such as an X-ray crystallography study or NMR data.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its boiling point, melting point, and other physical and chemical properties would require more specific experimental data .Scientific Research Applications
Fluorescent Probes and Imaging Agents
Fluorescent compounds play a crucial role in biological imaging and diagnostics. 1-(3-Dimethylamino-2-hydroxy-propyl)-1H-indole-3-carbaldehyde can be used as a fluorescent probe due to its inherent fluorescence properties. Researchers utilize it to label specific cellular structures, track intracellular processes, and visualize molecular interactions. Its emission wavelength makes it suitable for fluorescence microscopy and live-cell imaging studies .
Materials Science
Researchers explore the incorporation of this compound into materials:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[3-(dimethylamino)-2-hydroxypropyl]-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-14(10-18)13-6-4-5-7-15(13)17(11)9-12(19)8-16(2)3/h4-7,10,12,19H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFLNBBNQFDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(CN(C)C)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Dimethylamino-2-hydroxy-propyl)-2-methyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)

![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
amine](/img/structure/B3163370.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)



![2-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B3163402.png)
![3-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B3163404.png)
